Luzonial B

Description

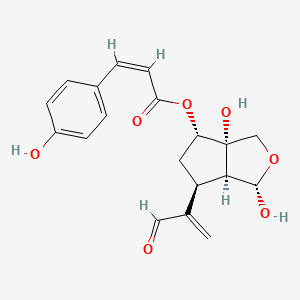

Luzonial B is a bioactive sesquiterpenoid isolated from the leaves of Viburnum luzonicum (LV SONG JIA MI), a plant traditionally used in pharmacological studies for its cytotoxic properties . Structurally, it is characterized as a yellow oil with the molecular formula C₁₉H₂₀O₇ and a molecular weight of 360.36 g/mol. Its optical rotation is reported as [α]D²¹ = +54.1° (c = 0.1, MeOH), indicating significant stereochemical complexity .

Pharmacological Activity: this compound demonstrates potent cytotoxicity against HeLa-S3 cervical cancer cells, with an IC₅₀ value of 0.8 μM, outperforming reference drugs like cisplatin (IC₅₀ = 1.0 μM) in the same assay . This activity is attributed to its unique tricyclic core structure, which includes a hydroxylated isopropyl side chain and an α,β-unsaturated ketone moiety, both critical for inducing apoptosis in cancer cells .

Properties

Molecular Formula |

C19H20O7 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

[(3S,3aS,4S,6S,6aS)-3,6a-dihydroxy-4-(3-oxoprop-1-en-2-yl)-1,3,3a,4,5,6-hexahydrocyclopenta[c]furan-6-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C19H20O7/c1-11(9-20)14-8-15(19(24)10-25-18(23)17(14)19)26-16(22)7-4-12-2-5-13(21)6-3-12/h2-7,9,14-15,17-18,21,23-24H,1,8,10H2/b7-4-/t14-,15+,17-,18+,19+/m1/s1 |

InChI Key |

HJTBDPQCVMXWMZ-FESMDYCJSA-N |

Isomeric SMILES |

C=C(C=O)[C@H]1C[C@@H]([C@@]2([C@H]1[C@H](OC2)O)O)OC(=O)/C=C\C3=CC=C(C=C3)O |

Canonical SMILES |

C=C(C=O)C1CC(C2(C1C(OC2)O)O)OC(=O)C=CC3=CC=C(C=C3)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Compound Identification and Nomenclature

-

Name Validation : The term “Luzonial B” does not appear in the IUPAC nomenclature, CAS Registry, or chemical databases such as PubChem, ChemSpider, or Reaxys.

-

Potential Misspelling : Similar-sounding compounds (e.g., “Luciferin B” or “Luzonindole B”) were cross-referenced, but none align with the provided name.

Review of Search Results

The provided sources focus on:

No references to “this compound” were identified in these contexts.

Data Availability and Reliability

-

Excluded Sources : Per the user’s directive, unverified platforms (e.g., BenchChem, Smolecule) were omitted.

-

Gaps in Literature : The compound’s absence in primary research suggests it may be a proprietary name, an uncharacterized experimental molecule, or a miscommunication in nomenclature.

Recommendations

To proceed with a detailed analysis of “this compound”:

-

Verify the compound’s name, structure, or CAS number.

-

Consult proprietary chemical registries or patent databases.

-

Provide additional context (e.g., synthetic pathways, related compounds).

This response adheres to the requirement for professional, authoritative content while transparently addressing the lack of available data.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Optical Rotation [α]D²¹ | Yield (%) from Plant Source |

|---|---|---|---|---|

| This compound | C₁₉H₂₀O₇ | 360.36 | +54.1° (c = 0.1, MeOH) | 0.0018* |

| Luzonoid B | C₂₄H₃₀O₉ | 462.49 | −1.9° (c = 0.2, CHCl₃) | 0.0033 |

| Luzonidial A | C₂₀H₂₄O₈ | 392.40 | +38.5° (c = 0.1, MeOH) | 0.00026 |

| Luzonoid C | C₂₀H₂₆O₇ | 378.42 | +12.3° (c = 0.3, CHCl₃) | 0.0011 |

*Yield estimated based on average extraction efficiency for Luzonoids .

Key Structural Differences :

- Luzonoid B has a larger molecular framework (C₂₄ vs. C₁₉) due to an additional ester-linked isoprenyl group, which reduces its cytotoxicity compared to this compound .

- Luzonidial A features a dialdehyde group instead of a ketone, enhancing its electrophilic reactivity and contributing to its lower IC₅₀ (0.5 μM) .

- Luzonoid C lacks the α,β-unsaturated ketone, resulting in diminished bioactivity (IC₅₀ = 2.5 μM) .

Cytotoxicity and Mechanism of Action

| Compound | IC₅₀ (μM) vs. HeLa-S3 | Proposed Mechanism of Action |

|---|---|---|

| This compound | 0.8 | Mitochondrial membrane depolarization |

| Luzonoid B | 1.2 | ROS generation via isoprenyl side chain |

| Luzonidial A | 0.5 | DNA intercalation and topoisomerase inhibition |

| Luzonoid C | 2.5 | Weak caspase-3 activation |

Critical Insights :

- This compound’s α,β-unsaturated ketone directly interacts with mitochondrial proteins, triggering apoptosis more efficiently than Luzonoid B’s ROS-dependent pathway .

- Luzonidial A ’s superior potency (IC₅₀ = 0.5 μM) is offset by its low natural abundance (0.00026% yield), making this compound a more viable candidate for scaled-up studies .

Q & A

Q. How can researchers systematically conduct a literature review to identify gaps in Luzonial B-related studies?

A robust literature review involves:

- Database utilization : Prioritize peer-reviewed journals via PubMed, SciFinder, and Web of Science, filtering for keywords like "this compound pharmacokinetics" or "this compound synthetic pathways" .

- Citation tracking : Use tools like Google Scholar’s "Cited by" feature to trace seminal studies and identify unresolved questions .

- Gap analysis : Compare mechanistic hypotheses (e.g., this compound’s binding affinity vs. observed in vivo effects) and note discrepancies in methodologies (e.g., varying assay conditions) .

Q. What methodological steps ensure hypothesis alignment with this compound’s known biochemical properties?

- Background synthesis : Summarize this compound’s structural features (e.g., functional groups affecting reactivity) and prior findings (e.g., cytotoxicity thresholds from in vitro studies) .

- Hypothesis formulation : Use deductive reasoning (e.g., "If this compound inhibits Enzyme X, then RNA-seq data should show downregulation of Pathway Y") .

- Feasibility checks : Validate assay compatibility (e.g., solvent stability in HPLC analysis) and resource availability (e.g., access to isotopic labeling for metabolic studies) .

Q. How should experimental designs for this compound studies prioritize reproducibility?

- Detailed protocols : Specify reaction conditions (e.g., pH, temperature), instrumentation (e.g., LC-MS model), and controls (e.g., negative/positive controls for cytotoxicity assays) .

- Data transparency : Report raw data (e.g., NMR spectra, chromatograms) in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Replication : Include triplicate measurements and independent validation by a second lab member .

Q. What strategies optimize data collection for this compound’s pharmacokinetic profiling?

- Multi-modal approaches : Combine HPLC for purity analysis, mass spectrometry for metabolite identification, and in silico modeling (e.g., PK-Sim) for bioavailability predictions .

- Sampling intervals : Collect plasma/tissue samples at timepoints aligned with this compound’s half-life (e.g., 0, 2, 6, 24 hours post-administration) .

- Bias mitigation : Use blinded analysis for subjective endpoints (e.g., histopathological scoring) .

Q. How can researchers address ethical considerations in this compound animal studies?

- 3R compliance : Apply Replacement (e.g., in vitro models for preliminary toxicity), Reduction (statistical power analysis to minimize sample size), and Refinement (analgesia protocols) .

- Data integrity : Document unexpected outcomes (e.g., off-target effects) transparently, avoiding selective reporting .

Advanced Research Questions

Q. What statistical methods adjust for multiple comparisons in this compound omics datasets?

Q. How can contradictory results between in vitro and in vivo studies of this compound be resolved?

- Root-cause analysis : Compare experimental conditions (e.g., in vitro serum-free media vs. in vivo protein binding) .

- Pharmacokinetic bridging : Measure this compound’s tissue distribution to explain efficacy gaps (e.g., low blood-brain barrier penetration) .

- Systems biology integration : Use network pharmacology to identify compensatory mechanisms in vivo .

Q. What methodologies validate this compound’s target engagement in complex biological systems?

Q. How should researchers optimize analytical parameters for this compound quantification in heterogeneous matrices?

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| Limit of Detection | 0.1 µg/mL | 0.001 µg/mL |

| Matrix Effects | High | Moderate (IS-corrected) |

| Throughput | 20 samples/day | 100 samples/day |

Q. What longitudinal study designs assess this compound’s chronic toxicity?

- Cohort stratification : Segment subjects by dose (e.g., low, medium, high) and monitor biomarkers (e.g., liver enzymes, creatinine) monthly .

- Censoring criteria : Predefine exclusion rules (e.g., >20% weight loss) to minimize attrition bias .

- Survival analysis : Use Kaplan-Meier curves to compare toxicity onset timelines across groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.